Rhopaloic acid B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rhopaloic acid B is a natural product found in Rhopaloeides with data available.

科学的研究の応用

Biological Activities

Rhopaloic acid B has garnered attention for its diverse biological activities, particularly in cancer therapy. Research indicates that it may serve as an inhibitor of specific proteases associated with tumor progression.

Antitumor Activity

- Mechanism of Action : this compound has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells. This is mediated through the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS) .

- Case Study : A study utilizing a zebrafish xenotransplantation model demonstrated that this compound significantly inhibited tumor growth in bladder cancer cells, suggesting its potential as a therapeutic agent .

Synthesis and Structural Insights

The synthesis of this compound involves complex organic chemistry techniques. The stereoselective synthesis has been documented, emphasizing the importance of chiral catalysts in achieving high yields and selectivity .

Synthetic Pathways

- The compound can be synthesized through methods involving allylic substitution and cyclization processes, which are crucial for developing analogs with enhanced biological activity .

Potential Therapeutic Applications

This compound's role as a natural product inhibitor of RCE-protease positions it as a promising candidate for cancer therapy. This protease is implicated in various malignancies, making its inhibition a strategic target for drug development .

Cancer Therapy

- Targeted Mechanisms : By inhibiting RCE-protease, this compound may disrupt cancer cell survival pathways, thus enhancing the efficacy of existing chemotherapy regimens .

Comparative Efficacy

A comparative analysis of this compound with other known anticancer agents reveals its unique mechanism and potential advantages:

| Compound | Mechanism of Action | Target Cancer Type | Efficacy |

|---|---|---|---|

| This compound | Induces apoptosis & autophagy | Bladder Cancer | High |

| Doxorubicin | DNA intercalation | Various Cancers | Moderate |

| Cisplatin | DNA cross-linking | Testicular & Ovarian | High |

化学反応の分析

Structural Context of Rhopaloic Acids

Rhopaloic acids are bioactive norsesterterpenes isolated from marine sponges. While rhopaloic acid B has not been explicitly characterized in the available literature, its structural analogs (e.g., rhopaloic acid A and C) share a trans-2,5-disubstituted tetrahydropyran core with α-methylene carboxylic acid moieties, which are critical for their cytotoxicity and synthetic complexity .

Key Reaction Strategies for Analogous Compounds

Synthetic approaches to rhopaloic acid A and C provide a framework for hypothesizing reactions applicable to this compound:

2.1. Cyclization Reactions

-

Hetero-Michael Addition : Intramolecular cyclization via hetero-Michael addition was critical for forming the 2,5-disubstituted tetrahydropyran core in rhopaloic acid A .

2.2. Stereocontrolled Functionalization

-

Evans’ Asymmetric Alkylation : Chiral auxiliaries (e.g., 4-benzyloxazolidin-2-one) enabled stereoselective alkylation, establishing the 2R,5S configuration in rhopaloic acid A .

-

α-Methylene Introduction : Final oxidation or elimination steps introduced the α-methylene group on the carboxylic acid moiety, a hallmark of rhopaloic acids .

Reactivity of Functional Groups

Rhopaloic acids’ reactivity is influenced by:

-

Tetrahydropyran Core : Susceptible to acid-catalyzed ring-opening or rearrangement.

-

α-Methylene Carboxylic Acid : Participates in Michael additions or redox reactions.

-

Isoprenoid Side Chains : Sites for epoxidation, hydroxylation, or cross-coupling .

Data Table: Synthetic Methods for Rhopaloic Acid Analogues

特性

分子式 |

C24H38O3 |

|---|---|

分子量 |

374.6 g/mol |

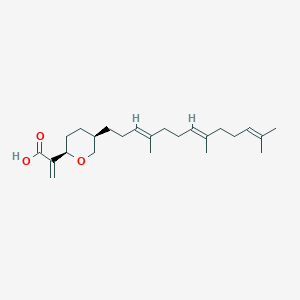

IUPAC名 |

2-[(2R,5R)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23-/m1/s1 |

InChIキー |

IFDPWHHQIPWEFF-FFLICMDGSA-N |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C |

同義語 |

rhopaloic acid B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。